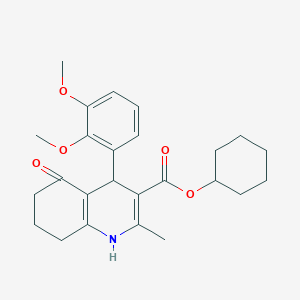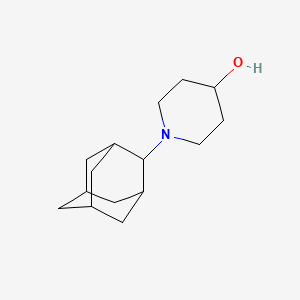
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, also known as TCDP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. TCDP is a white crystalline solid with a molecular formula of C16H18Cl3O2 and a molecular weight of 371.67 g/mol.
Mécanisme D'action
The mechanism of action of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may contribute to its antiviral and anticancer properties. This compound has also been shown to form stable complexes with metal ions, which may contribute to its ability to degrade persistent organic pollutants.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus. In addition, this compound has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experimental systems.
Orientations Futures
There are several future directions for research on 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. One direction is to further investigate its antiviral and anticancer properties and to determine the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in environmental science, particularly in the degradation of persistent organic pollutants. Additionally, this compound could be used as a building block for the synthesis of novel materials and polymers, which could have a wide range of applications in various fields.
Méthodes De Synthèse
The synthesis of 6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone involves the reaction of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone with thionyl chloride and phosphorus pentachloride in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Applications De Recherche Scientifique
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone has been studied for its potential applications in various fields, including medicinal chemistry, environmental science, and materials science. In medicinal chemistry, this compound has been shown to have antiviral and anticancer properties. In environmental science, this compound has been studied for its ability to degrade persistent organic pollutants in soil and water. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
6,6,6-trichloro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3O2/c1-12(2,3)11(18)9-13(19,14(15,16)17)10-7-5-4-6-8-10/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDCPJLVCFHEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)

![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
